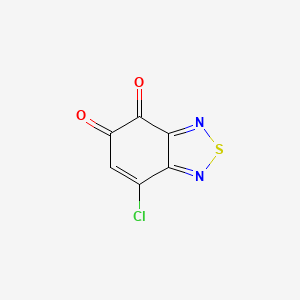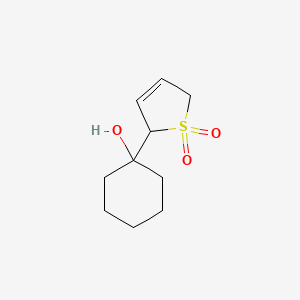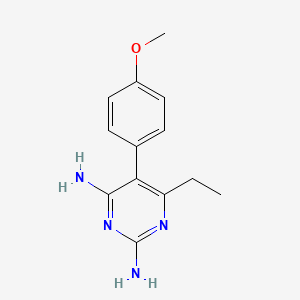
7-Chloro-2,1,3-benzothiadiazole-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2,1,3-benzothiadiazole-4,5-dione is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused to a thiadiazole ring, with chlorine and dione functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,1,3-benzothiadiazole-4,5-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-2,1,3-benzothiadiazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Under reducing conditions, it can be converted back to its precursor compounds.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
7-Chloro-2,1,3-benzothiadiazole-4,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-2,1,3-benzothiadiazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chlorine and dione groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms instead of chlorine.
1,2,3-Benzothiadiazole: Another isomer with different positioning of nitrogen and sulfur atoms.
Uniqueness: The presence of chlorine and dione groups allows for diverse chemical modifications and enhances its utility in various research and industrial applications .
Eigenschaften
| 112336-09-1 | |
Molekularformel |
C6HClN2O2S |
Molekulargewicht |
200.60 g/mol |
IUPAC-Name |
7-chloro-2,1,3-benzothiadiazole-4,5-dione |
InChI |
InChI=1S/C6HClN2O2S/c7-2-1-3(10)6(11)5-4(2)8-12-9-5/h1H |
InChI-Schlüssel |
MDEBTOWWASKGIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=O)C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)

![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)


